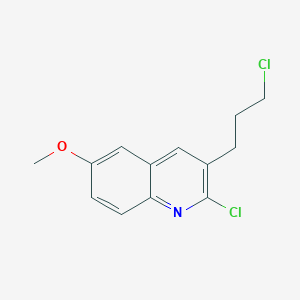

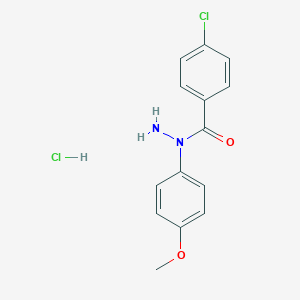

2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline

描述

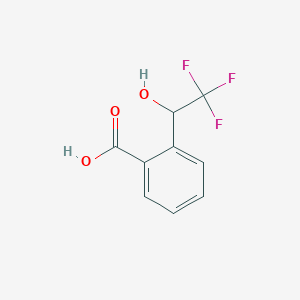

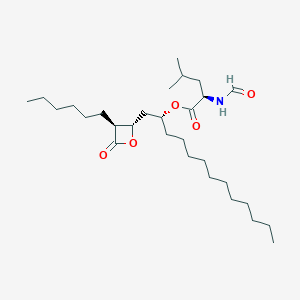

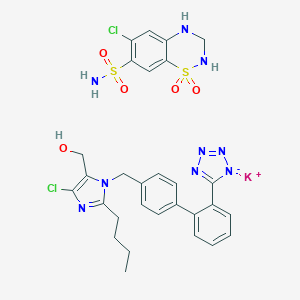

The compound "2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline" is a quinoline derivative, which is a class of heterocyclic aromatic organic compounds. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. The compound contains a quinoline core with methoxy and chloropropyl substituents, which may influence its chemical behavior and potential applications.

Synthesis Analysis

The synthesis of quinoline derivatives often involves multi-step reactions, starting from simple and cheap raw materials. For instance, the synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline was achieved through cyclization, nitrification, and chlorination, starting from 4-methoxyaniline, and resulted in an 85% yield . Similarly, the synthesis of related compounds, such as N-benzyl-6-chloro-4-(4-methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline, involved a cationic imino Diels–Alder reaction . These methods are suitable for large-scale studies and highlight the versatility of synthetic approaches for quinoline derivatives.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is often confirmed using techniques such as NMR, FTIR, and mass spectrometry. X-ray powder diffraction (XRPD) and single-crystal X-ray diffraction are also used to determine the crystalline structure and conformation of these compounds . For example, the crystal structure of 6-(3-chloropropoxy)-4-(2-fluorophenylamino)-7-methoxyquinazoline, a compound with a similar quinoline core, was determined to belong to the orthorhombic system . Density functional theory (DFT) calculations can further validate the molecular structures and provide insights into the electronic properties of these molecules .

Chemical Reactions Analysis

Quinoline derivatives can participate in various chemical reactions due to their reactive sites. The presence of halogens, such as chlorine, can facilitate nucleophilic substitution reactions, as seen in the synthesis of 6-(3-chloropropoxy)-4-(2-fluorophenylamino)-7-methoxyquinazoline . The methoxy group can influence the electronic distribution in the molecule, affecting its reactivity. Additionally, the quinoline nitrogen atom can participate in hydrogen bonding, which can be crucial for the biological activity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. The presence of substituents can affect properties such as solubility, melting point, and boiling point. For instance, the crystal structure analysis provides insights into the packing of molecules in the solid state, which can influence the compound's stability and solubility . The biological activity of these compounds, such as the inhibition of lung cancer cell proliferation, is also a significant aspect of their chemical properties . The interaction with metal ions, as demonstrated by 5-chloro-8-methoxyquinoline appended diaza-18-crown-6's selectivity for cadmium, showcases the potential application of quinoline derivatives as chemosensors .

科学研究应用

Chemosensor Development

Quinoline derivatives have been characterized for their application as chemosensors, particularly for detecting metal ions. For instance, a study highlighted the use of a quinoline-based compound for selectively responding to Cd^2+ ions, demonstrating its potential in monitoring cadmium concentrations in waste effluents and food products (Prodi et al., 2001).

Antimicrobial Screening

Another area of application is in the synthesis of quinoline derivatives for antimicrobial screening. Research has shown that quinoline compounds can be synthesized for antibacterial and antifungal activities against various microorganisms, indicating their potential in developing new antimicrobial agents (Rana et al., 2008).

Luminescence Properties

Quinoline derivatives also exhibit promising luminescence properties, making them suitable for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and other photoluminescent materials (Enoua et al., 2009).

Cancer Research

In the field of cancer research, certain quinoline derivatives have been synthesized and evaluated for their efficacy in inhibiting cancer cell proliferation. This highlights the potential of quinoline compounds in developing novel anticancer therapies (Cai et al., 2019).

安全和危害

This involves studying the toxicity of the compound and its effects on human health and the environment. It includes determining safety measures that need to be taken while handling the compound.

未来方向

This involves predicting or suggesting further studies that could be done with the compound. This could include suggesting modifications to its structure to enhance its properties or suggesting new applications for the compound.

I hope this general outline helps! If you have a different compound or a more specific question, feel free to ask!

属性

IUPAC Name |

2-chloro-3-(3-chloropropyl)-6-methoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13Cl2NO/c1-17-11-4-5-12-10(8-11)7-9(3-2-6-14)13(15)16-12/h4-5,7-8H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTYKURZXNARJCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC(=C(N=C2C=C1)Cl)CCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30472418 | |

| Record name | 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30472418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline | |

CAS RN |

159383-57-0 | |

| Record name | 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=159383-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30472418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

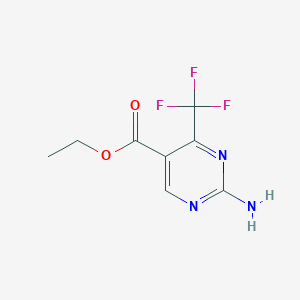

![(S)-[2,8-bis(trifluoromethyl)quinolin-4-yl]-[(2S)-piperidin-2-yl]methanol](/img/structure/B129263.png)

![3-Ethyl-2-({3-[(3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene)methyl]-5,5-dimethylcyclohex-2-en-1-ylidene}methyl)-5-methoxy-1,3-benzothiazol-3-ium iodide](/img/structure/B129267.png)